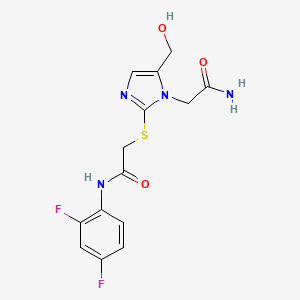

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Descripción

This compound is a substituted imidazole-based acetamide derivative characterized by:

- Core structure: A 1H-imidazole ring substituted at position 1 with a 2-amino-2-oxoethyl group and at position 5 with a hydroxymethyl group.

- Thioether linkage: A sulfur atom bridges the imidazole ring to an acetamide moiety.

Its molecular formula is C₁₆H₁₆F₂N₄O₃S (estimated), with a molecular weight of ~382.39 g/mol.

Propiedades

IUPAC Name |

2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O3S/c15-8-1-2-11(10(16)3-8)19-13(23)7-24-14-18-4-9(6-21)20(14)5-12(17)22/h1-4,21H,5-7H2,(H2,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQJJFWDLAAFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule featuring an imidazole ring, a thioether linkage, and a difluorophenyl acetamide moiety. Its structural complexity suggests potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

- Molecular Formula : C16H20N4O3S

- Molecular Weight : 348.4 g/mol

- IUPAC Name : 2-[2-[2-(2,4-difluorophenyl)acetamido]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target molecules. The thioether linkage is believed to facilitate the compound's stability and reactivity within biological systems.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

- Reactive Intermediate Formation : Similar to other nitroimidazole derivatives, it may generate reactive intermediates under hypoxic conditions, leading to cytotoxic effects on cancer cells.

Biological Activity Studies

Numerous studies have evaluated the biological activity of imidazole-based compounds, including those structurally related to our target compound.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Pimonidazole | Hypoxia-targeting | Selectively accumulates in hypoxic tissues |

| Azomycin | Anticancer | Redox cycling leading to DNA damage |

| Thiamphenicol | Antibiotic | Broad-spectrum antibacterial activity |

Case Studies

- Anticancer Activity : Research has shown that imidazole derivatives exhibit significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds similar to the target molecule can inhibit tumor growth in xenograft models by inducing reactive oxygen species (ROS) production and subsequent oxidative stress in cancer cells .

- Antimicrobial Properties : Several nitroimidazole derivatives have been documented for their antibacterial and antiparasitic activities. The mechanism often involves the reduction of nitro groups under anaerobic conditions, generating cytotoxic radicals that disrupt microbial DNA .

- Potential as Diagnostic Agents : Some imidazole compounds are being investigated as imaging agents due to their selective accumulation in hypoxic tissues, making them useful for tumor imaging .

Synthesis Pathways

The synthesis of this compound can be approached through various methods involving the formation of the imidazole ring followed by the introduction of thioether and acetamide functionalities.

Common Synthesis Steps:

- Formation of the Imidazole Ring : Typically synthesized from glyoxal and ammonia or primary amines.

- Thioether Linkage Creation : Achieved through nucleophilic substitution reactions.

- Acetamide Formation : Final modification involves acylation reactions with appropriate amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar imidazole structures exhibit significant anticancer properties. The thioether group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that thiosemicarbazone derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound could have similar effects due to its structural analogies .

Antimicrobial Properties

The imidazole moiety is well-known for its antimicrobial activity. Compounds featuring this structure have been reported to exhibit both antibacterial and antifungal properties. The incorporation of the difluorophenyl group may enhance lipophilicity and cellular uptake, potentially improving the efficacy of the compound against microbial pathogens .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thioether-containing compounds have been studied for their ability to inhibit proteases and other enzymes critical for pathogen survival. The unique structural features of this compound could be optimized for enzyme inhibition studies, particularly against targets relevant to infectious diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide exhibited IC50 values in the low micromolar range against prostate carcinoma cells. This suggests potential for development as an anticancer agent .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of imidazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed significant inhibition zones, indicating strong antibacterial activity. The thioether functionality was hypothesized to play a crucial role in enhancing the interaction with bacterial membranes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous acetamide derivatives:

Key Comparative Insights:

Substituent Effects :

- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may offer improved metabolic stability compared to chlorinated analogs (e.g., ’s 4-chlorobenzyl derivative) . Fluorine’s electronegativity enhances binding affinity in enzyme pockets.

- Hydroxymethyl Group : The 5-hydroxymethyl imidazole substituent (target compound) likely improves water solubility relative to nitro or methoxy groups (e.g., ’s nitroimidazole) .

Biological Activity Trends :

- Thiazole-containing derivatives (e.g., Compound 9 in ) exhibit COX inhibition, suggesting the target compound’s thioether-acetamide backbone could share similar pharmacological targets .

- Benzoimidazole analogs () are associated with antitumor activity, but the target compound’s imidazole core may prioritize different mechanisms .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a thiol-containing imidazole and chloroacetamide (analogous to ’s method) . Carbodiimide-mediated coupling (as in ) is another viable route for acetamide formation .

Research Implications

- Pharmacological Potential: The 2,4-difluorophenyl and hydroxymethyl groups position the target compound as a candidate for optimizing selectivity in enzyme inhibition. Comparative data from and suggest prioritizing COX or penicillin-binding protein targets .

- SAR Development: Future studies should explore replacing the 2-amino-2-oxoethyl group with bioisosteres (e.g., sulfonamide) to modulate potency.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Cyclization of precursors (e.g., substituted amidines) under acidic or basic conditions .

- Thioether linkage : Reaction of a thiol-containing intermediate with a halogenated acetamide derivative, often using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Key optimization : Use inert atmospheres (N₂) to prevent oxidation of thiol intermediates .

Basic: What analytical techniques are critical for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl at C5 of imidazole) .

- HPLC-MS : To verify molecular weight (e.g., calculated m/z for C₁₈H₁₈F₂N₄O₃S: 424.1) and detect impurities .

- X-ray crystallography : For resolving stereochemistry of the thioether linkage and hydrogen-bonding patterns .

Advanced: How do structural variations (e.g., substituents on the imidazole or aryl groups) influence bioactivity?

- Hydroxymethyl group (C5) : Enhances solubility but may reduce membrane permeability .

- 2,4-Difluorophenyl (N-substituent) : Increases lipophilicity and potential kinase inhibition via halogen bonding .

- Thioether vs. sulfone : Thioether improves metabolic stability compared to sulfone derivatives but may reduce target affinity .

Methodological approach : Compare IC₅₀ values in enzyme assays (e.g., kinase panels) with computational docking studies .

Advanced: How can researchers reconcile contradictory data on the compound’s activity across different assays?

- Systematic SAR studies : Test analogs with incremental substitutions (e.g., replacing 2,4-difluorophenyl with mono-fluoro or chloro groups) to isolate contributing factors .

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time .

- Meta-analysis : Pool data from orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to identify trends .

Basic: What are standard protocols for evaluating biological activity in vitro?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme inhibition : Dose-response curves (0.1–100 µM) with recombinant enzymes (e.g., tyrosine kinases) and ADP-Glo™ detection .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoformulation .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Plasma protein binding : Equilibrium dialysis to assess free fraction, critical for dose adjustment .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation by HPLC .

- Hydrolytic stability : Incubate in buffers (pH 1–9) and quantify intact compound over 72 hours .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

- X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify binding pockets .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters .

- CRISPR-Cas9 knockouts : Validate target engagement in cell lines lacking the putative enzyme .

Basic: What green chemistry principles apply to its synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalysis : Use recyclable catalysts (e.g., Amberlyst-15) for thioether formation .

- Waste reduction : Employ flow chemistry to minimize solvent use and improve yield .

Advanced: How can discrepancies in reported cytotoxicity data be resolved?

- Cell line authentication : STR profiling to confirm identity (e.g., HeLa vs. contaminated lines) .

- Proliferation rate normalization : Adjust dosing schedules based on doubling times .

- Combination studies : Test with efflux pump inhibitors (e.g., verapamil) to assess ABC transporter involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.